molecular formula C15H21N3O3 B2940618 1-Boc-4-(2-pyridinylcarbonyl)-piperazine CAS No. 389628-28-8

1-Boc-4-(2-pyridinylcarbonyl)-piperazine

Cat. No.: B2940618
CAS No.: 389628-28-8
M. Wt: 291.351
InChI Key: IXIJSXMGDHIBBC-UHFFFAOYSA-N
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Description

1-Boc-4-(2-pyridinylcarbonyl)-piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring and a pyridinylcarbonyl group attached to the fourth position of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine typically involves the following steps:

    Protection of Piperazine: The piperazine ring is first protected by introducing a Boc group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Acylation: The protected piperazine is then acylated with 2-pyridinecarboxylic acid chloride in the presence of a base like pyridine or triethylamine to introduce the pyridinylcarbonyl group.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(2-pyridinylcarbonyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinylcarbonyl group, where nucleophiles such as amines or thiols can replace the carbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions are often conducted in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-oxides.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the carbonyl group.

Scientific Research Applications

1-Boc-4-(2-pyridinylcarbonyl)-piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-(2-pyridinylcarbonyl)-piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-Boc-4-(2-pyridinylcarbonyl)-morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.

    1-Boc-4-(2-pyridinylcarbonyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.

Uniqueness

1-Boc-4-(2-pyridinylcarbonyl)-piperazine is unique due to its specific combination of a piperazine ring with a Boc protecting group and a pyridinylcarbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl 4-(pyridine-2-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-10-8-17(9-11-18)13(19)12-6-4-5-7-16-12/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIJSXMGDHIBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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